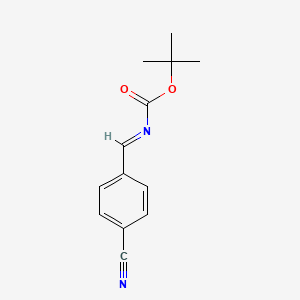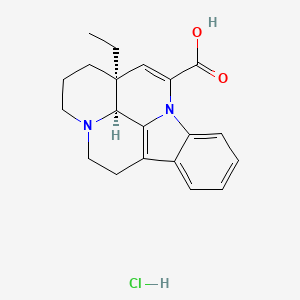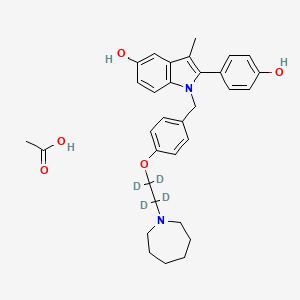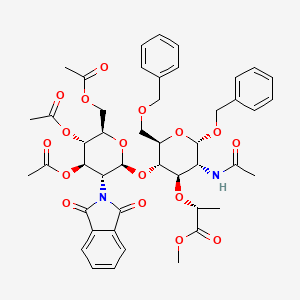
Benzyl 4-O-(2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-deoxy-3,4,6-Tri-O-acetyl-beta-D-glucopyranosl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, including glycosylation, acetalation, and selective protection and deprotection of functional groups. For example, a related compound was synthesized through a process involving the methylation of a precursor, followed by selective benzoylation and p-toluenesulfonylation, eventually leading to the formation of disaccharide derivatives through glycosylation reactions (Matta, Vig, & Abbas, 1984). Such processes are critical for forming the desired glycosidic bonds and introducing specific functional groups at predetermined positions on the molecule.
Molecular Structure Analysis
X-ray crystallography is a common method used for analyzing the molecular structure of complex compounds. For instance, the crystal structure of a related disaccharide molecule was investigated, revealing detailed information about its conformation and the spatial arrangement of its atoms (Strumpel, Schmidt, Luger, & Paulsen, 1984). Such studies are essential for understanding the three-dimensional structure and potential interaction sites of the molecule.
Chemical Reactions and Properties
The compound's reactivity can be explored through its involvement in various chemical reactions, such as glycosylation, acetalation, and selective functional group transformations. For instance, the synthesis of related compounds involves reactions like acetylation, which leads to the formation of specific structural features necessary for the compound's overall properties (Sakakibara & Sudoh, 1978). Understanding these reactions is crucial for manipulating the molecule's properties and for the synthesis of derivatives.
Physical Properties Analysis
The physical properties of a compound like this can be assessed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into its molecular weight, structural integrity, and purity. The physical properties are directly influenced by the molecular structure, and understanding these properties is essential for the compound's handling and application in further studies.
Chemical Properties Analysis
The chemical properties of the compound are determined by its functional groups and molecular structure. These properties can be studied through chemical reactions, such as hydrolysis, oxidation, and reduction, which reveal the compound's reactivity and stability under different conditions. For example, the synthesis and analysis of related compounds involve understanding the role of protective groups and their influence on the molecule's reactivity and stability (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).
科学的研究の応用
Synthetic Routes and Derivatives
- Synthesis of Complex Carbohydrates : Controlled benzylation and subsequent chemical reactions have been employed to synthesize complex carbohydrate derivatives. These methods have enabled the preparation of disaccharides and related compounds, which are crucial for studying carbohydrate-based biological processes and developing pharmaceuticals (Warren & Jeanloz, 1977).
- O-Benzylation Techniques : Research into O-benzylation and cyclization techniques has led to the synthesis of oxazoline derivatives from glucopyranosides. These compounds are pivotal in constructing more complex glycosidic linkages and understanding carbohydrate chemistry (Nashed et al., 1980).
Applications in Biological Molecule Synthesis
- Peptidoglycan Mimics : Efforts to mimic the structural components of peptidoglycan, a vital component of bacterial cell walls, have led to the synthesis of protected disaccharide derivatives. Such compounds are instrumental in antibacterial research and the development of antibiotics (Kantoci et al., 1987).
- Efficiency of Glycosyl Donors : Studies on the efficiency of various glycosyl donors for synthesizing glucopyranoside derivatives highlight the importance of selecting appropriate synthetic routes for achieving high yields. These insights are crucial for the cost-effective production of carbohydrate-based drugs (Silwanis et al., 1991).
特性
IUPAC Name |
methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)/t25-,34-,35-,36-,37-,38-,39-,40-,41-,45+,46+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGVNRUSHJPPG-SQKSGBELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747097 |
Source


|
| Record name | Benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-[(2R)-1-methoxy-1-oxopropan-2-yl]-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112289-92-6 |
Source


|
| Record name | Benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-[(2R)-1-methoxy-1-oxopropan-2-yl]-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

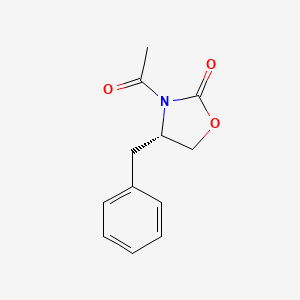

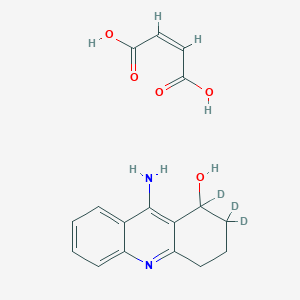

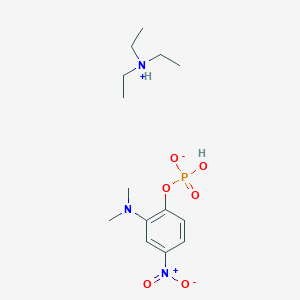
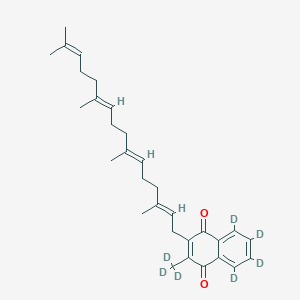
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)
